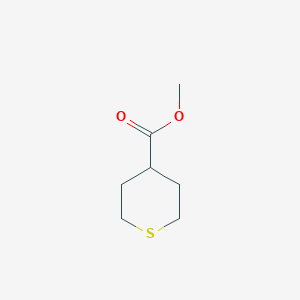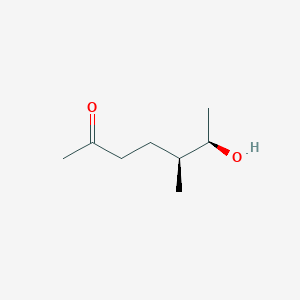![molecular formula C15H20N2O B159580 N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide CAS No. 133658-30-7](/img/structure/B159580.png)
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications. JDTic has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide acts as a selective kappa opioid receptor antagonist, which blocks the binding of endogenous opioids to the receptor. This results in a decrease in the release of dopamine, which is involved in the reward pathway. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to decrease the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has also been shown to have antidepressant-like effects and anxiolytic effects in animal models. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its selective affinity for kappa opioid receptors, which allows for specific targeting of this receptor. However, one of the limitations of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its high cost, which may limit its use in lab experiments. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has a long half-life, which may complicate the interpretation of results in animal models.
Orientations Futures
There are several future directions for N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide research. One direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide as a potential treatment for addiction, depression, anxiety, and pain management in humans. Another direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to understand the long-term effects of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide on behavior and physiology.
Méthodes De Synthèse
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide can be synthesized using various methods. One of the methods involves the reaction of 2-methylbenzaldehyde with cyclohexanone to form 2-methylcyclohexanone. The resulting compound is then reacted with methylamine to form N-methyl-2-methylcyclohexanamine. The final step involves the reaction of N-methyl-2-methylcyclohexanamine with 3-chloropropionyl chloride to form N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have a selective affinity for kappa opioid receptors, which are involved in pain management, addiction, and mood regulation. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied for its potential use in the treatment of drug addiction, depression, anxiety, and pain management.
Propriétés
Numéro CAS |
133658-30-7 |
|---|---|
Nom du produit |
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C15H20N2O/c1-11-4-2-3-5-14(11)16-15(18)13-10-17-8-6-12(13)7-9-17/h2-5,12-13H,6-10H2,1H3,(H,16,18) |
Clé InChI |
ARDMWEFOHGFBSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3 |
Synonymes |
2'-methyl-3-quinuclidinylanilide EO 199 EO-199 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



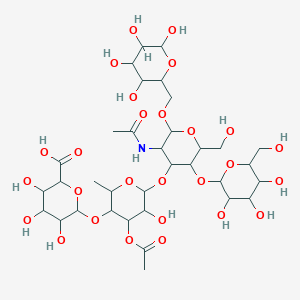
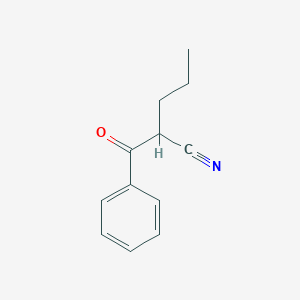


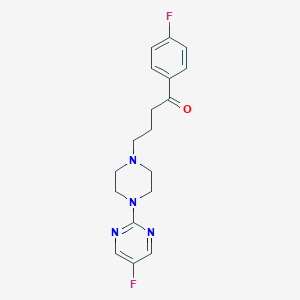
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
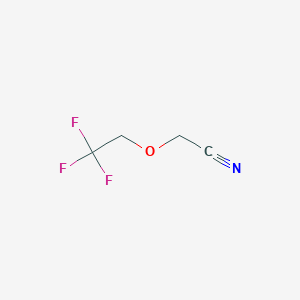
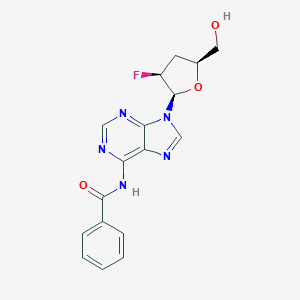
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)

